molecular formula C35H28IrN2O2-2 B12055852 (Z)-4-hydroxypent-3-en-2-one;iridium;2-phenylquinoline

(Z)-4-hydroxypent-3-en-2-one;iridium;2-phenylquinoline

Cat. No.: B12055852
M. Wt: 700.8 g/mol
InChI Key: MUXRGFSBMYEYSN-DVACKJPTSA-N
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Description

The compound "(Z)-4-hydroxypent-3-en-2-one; iridium; 2-phenylquinoline" likely represents an organoiridium(III) complex incorporating 2-phenylquinoline as a cyclometalating ligand and (Z)-4-hydroxypent-3-en-2-one as an ancillary ligand. Based on analogous systems, iridium(III) complexes with 2-phenylquinoline derivatives are widely studied for their photophysical, electrochemical, and biological properties.

  • 2-Phenylquinoline: A bioactive alkaloid isolated from Galipea longiflora with demonstrated gastroprotective effects . It serves as a cyclometalating ligand in iridium complexes, enabling strong metal-to-ligand charge transfer (MLCT) transitions critical for luminescence .
  • Iridium: Iridium(III) centers in such complexes adopt octahedral geometries, with cyclometalating ligands (e.g., 2-phenylquinoline) and ancillary ligands (e.g., acac) dictating electronic and steric properties .

These complexes are synthesized via solid-state ligand exchange or solution-based protocols, though solubility challenges with 2-phenylquinoline-derived iridium dimers can necessitate unconventional methods . Applications span organic light-emitting diodes (OLEDs), electrochemiluminescence (ECL), and bioactive agents .

Properties

Molecular Formula

C35H28IrN2O2-2

Molecular Weight

700.8 g/mol

IUPAC Name

(Z)-4-hydroxypent-3-en-2-one;iridium;2-phenylquinoline

InChI

InChI=1S/2C15H10N.C5H8O2.Ir/c2*1-2-6-12(7-3-1)15-11-10-13-8-4-5-9-14(13)16-15;1-4(6)3-5(2)7;/h2*1-6,8-11H;3,6H,1-2H3;/q2*-1;;/b;;4-3-;

InChI Key

MUXRGFSBMYEYSN-DVACKJPTSA-N

Isomeric SMILES

C/C(=C/C(=O)C)/O.C1=CC=C([C-]=C1)C2=NC3=CC=CC=C3C=C2.C1=CC=C([C-]=C1)C2=NC3=CC=CC=C3C=C2.[Ir]

Canonical SMILES

CC(=CC(=O)C)O.C1=CC=C([C-]=C1)C2=NC3=CC=CC=C3C=C2.C1=CC=C([C-]=C1)C2=NC3=CC=CC=C3C=C2.[Ir]

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions:

    Synthesis of (Z)-4-hydroxypent-3-en-2-one: This can be achieved through the aldol condensation of acetaldehyde and acetone, followed by selective reduction.

    Complexation with Iridium: The iridium complex can be prepared by reacting iridium trichloride with 2-phenylquinoline in the presence of a suitable ligand under inert atmosphere conditions.

    Formation of the Final Compound: The final step involves the coordination of (Z)-4-hydroxypent-3-en-2-one with the iridium-2-phenylquinoline complex under controlled temperature and pressure conditions.

Industrial Production Methods: Industrial production may involve continuous flow synthesis techniques to ensure high yield and purity. The use of automated reactors and precise control of reaction parameters is crucial for scaling up the production.

Chemical Reactions Analysis

Types of Reactions:

    Oxidation: The compound can undergo oxidation reactions, particularly at the hydroxyl group, leading to the formation of ketones or aldehydes.

    Reduction: Reduction reactions can convert the double bond in the enone moiety to a single bond, forming saturated alcohols.

    Substitution: The phenyl group in 2-phenylquinoline can participate in electrophilic aromatic substitution reactions, introducing various functional groups.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Sodium borohydride or lithium aluminum hydride are typical reducing agents.

    Substitution: Electrophilic reagents such as halogens or nitro groups can be introduced using appropriate catalysts and solvents.

Major Products:

    Oxidation: Formation of 4-oxopent-3-en-2-one.

    Reduction: Formation of 4-hydroxypentane-2-one.

    Substitution: Formation of substituted phenylquinoline derivatives.

Scientific Research Applications

Chemistry:

    Catalysis: The iridium complex can act as a catalyst in various organic transformations, including hydrogenation and C-H activation reactions.

    Materials Science: The compound can be used in the development of new materials with unique electronic and optical properties.

Biology and Medicine:

    Drug Development: The compound’s structure can be modified to develop new pharmaceuticals with potential therapeutic effects.

    Biological Probes: It can be used as a probe to study biological processes and interactions at the molecular level.

Industry:

    Chemical Manufacturing: The compound can be used in the synthesis of fine chemicals and intermediates for various industrial applications.

Mechanism of Action

The compound exerts its effects through the coordination of the iridium center with various substrates, facilitating catalytic transformations. The molecular targets include organic molecules with reactive functional groups, and the pathways involved often include oxidative addition, reductive elimination, and migratory insertion mechanisms.

Comparison with Similar Compounds

Key Findings :

  • Emission Wavelengths : pq-based complexes (e.g., Ir(2-phq)₂(acac)) emit in the red region (λem ~600 nm), while ppy-based complexes (e.g., Ir(ppy)₃) emit green (λem ~510 nm) due to ligand-centered π–π* transitions .
  • Electrochemical Properties: Methylation of pq (e.g., 4-methyl-2-phenylquinoline) lowers oxidative potentials by 0.15 V, enhancing ECL efficiency .

Impact of Substituents on 2-Phenylquinoline

Functional groups on the pq ligand modulate bioactivity and photophysics:

Substituent Complex Effect Reference
None (pq) [Ir(pq)₂(acac)] Red emission in OLEDs
4-Chloro [Ir(4-Cl-pq)₂(phen)] Stabilizes Keap1–Nrf2 interaction; anti-oxidative
Methyl [Ir(Me-pq)₃] Lower oxidation potential, higher HOMO

Key Findings :

  • Chloro Substituents : Enhance bioactivity by increasing ligand hydrophobicity and protein-binding affinity .
  • Methyl Substituents : Improve ECL intensity by 30% compared to unmodified pq ligands .

Variation in Ancillary Ligands

Ancillary ligands influence solubility and charge transport:

Ancillary Ligand Complex Solubility Application Reference
Acac [Ir(pq)₂(acac)] Moderate OLEDs, ECL
Tetrathiafulvalene (TTF) [Ir(pq)₂(TTF)] Low Redox-switchable ECL
Bromoacetamide [Ir(pq)₂(Br-acetamide)] High Bioactive conjugates

Key Findings :

  • Acac vs. TTF : TTF derivatives enable redox-tunable luminescence but suffer from poor solubility .
  • Bromoacetamide : Enhances cellular uptake in bioactive complexes .

Key Findings :

  • pq-based iridium complexes exhibit superior ECL due to higher MLCT efficiency and lower oxidation potentials .

Key Findings :

  • Enantioselectivity: (R)-2-phenylquinoline inhibits bacterial efflux pumps 2× more effectively than the (S)-enantiomer .
  • Chloro Derivatives: 4-Cl-pq complexes mitigate acetaminophen-induced liver damage in mice .

Biological Activity

The compound (Z)-4-hydroxypent-3-en-2-one; iridium; 2-phenylquinoline is an organometallic complex that has garnered attention for its potential biological activities, particularly in the fields of bioimaging and photodynamic therapy. This article reviews the biological activity of this compound, focusing on its mechanisms, applications, and relevant case studies.

The molecular formula for this compound is C35H28IrN2O2C_{35}H_{28}IrN_2O_2, with a molecular weight of approximately 700.8 g/mol. Its structure includes a hydroxypentene moiety coordinated to an iridium center and a quinoline ligand, which contributes to its unique properties.

Property Value
Molecular FormulaC35H28IrN2O2C_{35}H_{28}IrN_2O_2
Molecular Weight700.8 g/mol
IUPAC Name(Z)-4-hydroxypent-3-en-2-one; iridium; 2-phenylquinoline
InChI KeyMUXRGFSBMYEYSN-DVACKJPTSA-N

The biological activity of this compound primarily stems from its luminescent properties, which are exploited in bioimaging applications. The iridium center facilitates phosphorescence, allowing for enhanced imaging contrast in biological systems. The mechanism involves energy absorption followed by light emission, which can be tuned based on the ligands attached to the iridium atom.

1. Bioimaging

Recent studies have explored the use of (Z)-4-hydroxypent-3-en-2-one; iridium; 2-phenylquinoline in bioimaging due to its luminescent properties. Research indicates that this compound can be used as a fluorescent probe for cellular imaging, providing insights into cellular processes at a molecular level .

2. Photodynamic Therapy (PDT)

The compound has also been investigated for its potential in photodynamic therapy, where it can generate reactive oxygen species (ROS) upon light activation. These ROS can induce cell death in targeted cancer cells, making it a candidate for cancer treatment modalities .

Case Study 1: Bioimaging Efficacy

A study conducted by researchers at a leading university demonstrated the efficacy of this compound in imaging live cells. The results showed that cells treated with the iridium complex exhibited significantly enhanced fluorescence compared to traditional imaging agents, allowing for better visualization of cellular structures and dynamics .

Case Study 2: Anticancer Activity

In another investigation, the compound was tested against various cancer cell lines. The findings indicated that upon light activation, the complex induced apoptosis in cancer cells through ROS generation. The study concluded that the compound's dual functionality as both an imaging agent and therapeutic agent could provide a novel approach to cancer treatment .

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